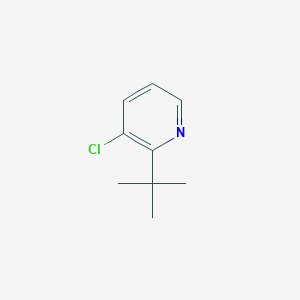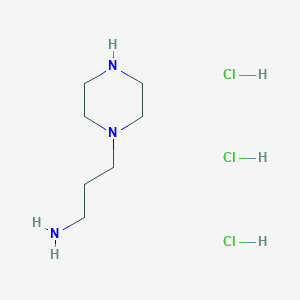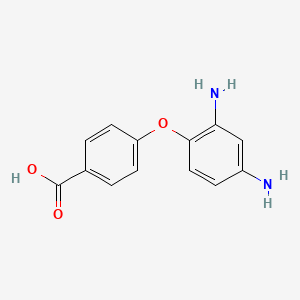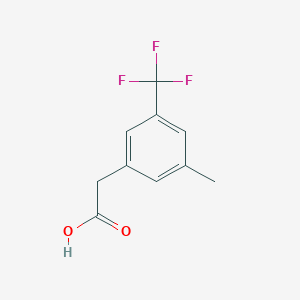
7-ブロモ-4-クロロ-2-(クロロメチル)キナゾリン
説明
7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a useful research compound. Its molecular formula is C9H5BrCl2N2 and its molecular weight is 291.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-chloro-2-(chloromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2-(chloromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
7-ブロモ-4-クロロ-2-(クロロメチル)キナゾリンを含むキナゾリン誘導体は、顕著な抗がん活性を示すことがわかっています . たとえば、化合物N-(ベンゾ[d]チアゾール-2-イル)-6-ブロモ-2-(ピリジン-3-イル)キナゾリン-4-アミンは、EGFR阻害に対して非常に選択的かつ強力(IC 50 = 0.096 μM)であり、MCF-7細胞株に対して抗がん活性を示すことがわかりました(IC 50 = 2.49 μM) .
抗菌活性
キナゾリン誘導体は、抗菌活性を示すことが報告されています . これは、特に薬剤耐性の増加に直面する中で、新規抗生物質の開発のための潜在的な候補であることを意味します。
抗真菌活性
抗菌特性に加えて、キナゾリン誘導体は抗真菌活性を示します . この広域スペクトル抗菌活性は、医薬品化学の分野において貴重な存在となっています。
抗炎症活性
キナゾリン誘導体は、抗炎症作用があることがわかっています . これは、炎症を特徴とする状態の治療に役立つ可能性があります。
抗酸化活性
キナゾリン誘導体は、抗酸化活性を示すことが報告されています . 抗酸化物質は、環境やその他のプレッシャーへの反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぐ、または遅らせることができる物質です。
抗糖尿病活性
一部のキナゾリン誘導体は、抗糖尿病活性を示すことがわかっています . たとえば、2-(4-ブロモフェニル)-キナゾリン-4(3H)-オン(52A)と2-(4-クロロフェニル)-キナゾリン-4(3H)-オン(52B)は、それぞれ12.5 ± 0.1 lMおよび15.6 ± 0.2 lMのIC50値でα-グルコシダーゼ阻害活性を示しました .
特性
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGXDCXSPKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621777 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573681-19-3 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
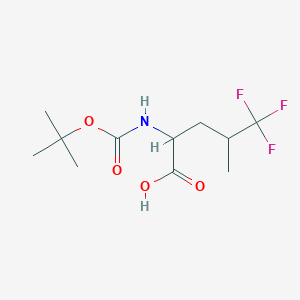
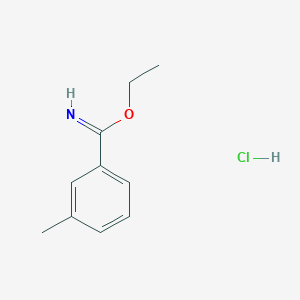
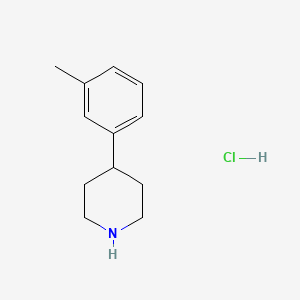
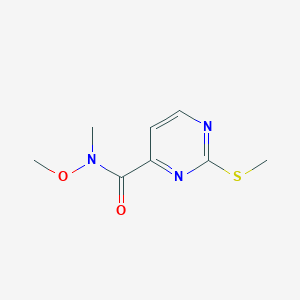
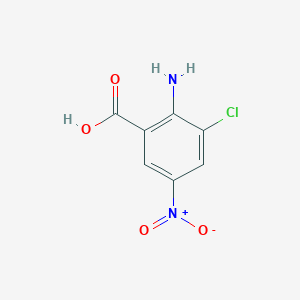
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
